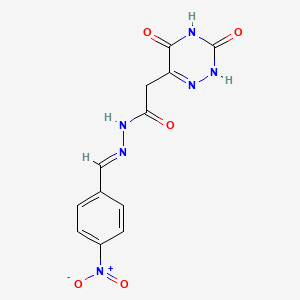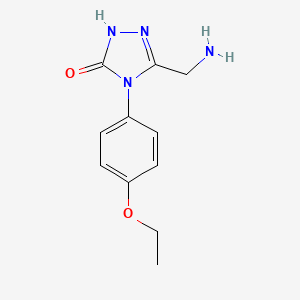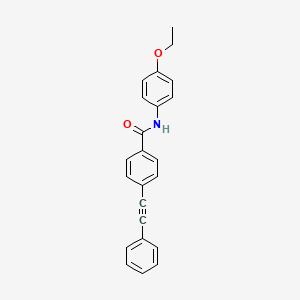![molecular formula C28H23BrN2O3 B3894660 N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3894660.png)
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Descripción general
Descripción
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide, also known as BHBDH, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. BHBDH is a hydrazone derivative of diphenylacetic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood. However, it has been hypothesized that this compound may act by inducing oxidative stress and DNA damage, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase and proteasome, which are essential for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell growth, and inhibit the activity of various enzymes. This compound has also been shown to possess antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized. This compound has also been shown to possess potent anticancer and antimicrobial properties, making it a promising compound for further study. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety for use in humans.
Direcciones Futuras
There are several future directions for the study of N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to study its antimicrobial properties and its potential use in treating bacterial and fungal infections. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective compounds with fewer side effects. Overall, this compound has the potential to be a valuable compound for biomedical research and drug development.
Aplicaciones Científicas De Investigación
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential biomedical applications. It has been shown to possess anticancer, antitumor, and antimicrobial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O3/c29-25-16-17-26(34-20-21-10-4-1-5-11-21)22(18-25)19-30-31-27(32)28(33,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,33H,20H2,(H,31,32)/b30-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFTWABLYZVBA-NDZAJKAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-nitro-2-thienyl)methylene]-9-[2-(1-piperidinyl)ethyl]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3894577.png)


![4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3894595.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3894602.png)

![2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3894616.png)
![{[4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3894645.png)
![2-thiophenecarbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B3894652.png)
![2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3894661.png)
![2-(4-methyl-1-piperazinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3894667.png)
![2-(2,4-dichlorophenoxy)-N-[1-(2-furyl)ethyl]-N-2-pyridinylacetamide](/img/structure/B3894694.png)
![1-cyclopentyl-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B3894700.png)